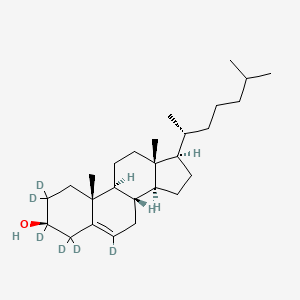
N-Desisobutyl-N-propyl Rifabutin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Desisobutyl-N-propyl Rifabutin” is a new class of rifamycins, specifically spiropiperidylrifamycins, and is used as an antibiotic . It has a molecular weight of 832.98 and a molecular formula of C45H60N4O11 .
Synthesis Analysis
While specific synthesis details for “N-Desisobutyl-N-propyl Rifabutin” were not found, research has been conducted on the synthesis of polymeric forms of Rifabutin, an antitubercular drug. These forms were based on copolymers of acrylamide with 2-acrylamido-2-methylpropanesulfonic acid and of N-vinylpyrrolidone with 2-aminoethyl methacrylate, with ionic and covalent polymer–Rifabutin bonding .Scientific Research Applications
Application in Staphylococcus Biofilm Infections
Scientific Field
Medical Microbiology and Infectious Diseases
Summary of the Application
N-Desisobutyl-N-propyl Rifabutin has been used as an adjuvant therapy in the treatment of Staphylococcus biofilm infections . This is particularly useful when rifampin, another antibiotic, is contraindicated due to drug-drug interactions .
Methods of Application
The application involves using N-Desisobutyl-N-propyl Rifabutin as a replacement for rifampin in the treatment regimen for staphylococcal biofilm infections . The exact dosage and duration of treatment would depend on the specifics of the case and the patient’s overall health status .
Results or Outcomes
The use of N-Desisobutyl-N-propyl Rifabutin was well tolerated with no side effects reported . Furthermore, no patients had a recurrence of their staphylococcal infections .
Application in Tuberculosis Treatment
Scientific Field
Pulmonary Medicine and Infectious Diseases
Summary of the Application
N-Desisobutyl-N-propyl Rifabutin has potential applications in host-directed anti-TB therapy for managing pulmonary tuberculosis .
Methods of Application
The application involves the development of rifabutin-loaded inhalable β-glucan microparticles . These microparticles provide a more effective and targeted treatment approach for tuberculosis .
Results or Outcomes
The research lays the foundation for potential applications in host-directed anti-TB therapy for managing pulmonary tuberculosis . However, more research is needed to fully understand the effectiveness and safety of this approach .
Application in Proteomics Research
Scientific Field
Summary of the Application
N-Desisobutyl-N-propyl Rifabutin is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Methods of Application
The exact methods of application in proteomics research can vary widely, depending on the specific research question and the available resources . However, it typically involves the use of N-Desisobutyl-N-propyl Rifabutin in various biochemical assays to study protein function .
Results or Outcomes
The outcomes of such research can also vary widely, but they generally contribute to a better understanding of protein function and the role of proteins in various biological processes .
Application in Helicobacter Pylori Infection Treatment
Scientific Field
Summary of the Application
N-Desisobutyl-N-propyl Rifabutin has been found to be effective in multi-resistant patients after various treatment cycles for Helicobacter pylori (HP) infection . It has been analyzed as a second-line treatment .
Methods of Application
The application involves a treatment regimen including rifabutin as a second-line treatment to eradicate helicobacter pylori infection . The exact dosage and duration of treatment would depend on the specifics of the case and the patient’s overall health status .
Results or Outcomes
The use of a rifabutin-based triple therapy as a second-line treatment was not found to be effective . The problem with quadruple therapy lies in the adverse side effects it provokes . More research is needed to fully understand the effectiveness and safety of this approach .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H60N4O11/c1-11-18-49-19-16-45(17-20-49)47-33-30-31-38(53)27(7)41-32(30)42(55)44(9,60-41)58-21-15-29(57-10)24(4)40(59-28(8)50)26(6)37(52)25(5)36(51)22(2)13-12-14-23(3)43(56)46-35(39(31)54)34(33)48-45/h12-15,21-22,24-26,29,36-37,40,51-54H,11,16-20H2,1-10H3,(H,46,56)/t22-,24+,25+,26+,29-,36-,37+,40+,44-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBPDPKBORJVAA-CTRLBJGESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N=C3C4=C5C(=C(C6=C4C(=O)C(O6)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)NC(=C5O)C3=N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC2(CC1)N=C3C4=C5C(=C(C6=C4C(=O)[C@](O6)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](C=CC=C(C(=O)NC(=C5O)C3=N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H60N4O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

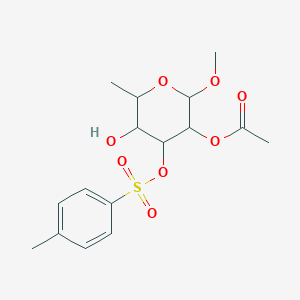
![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)
![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)
![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140975.png)
![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)
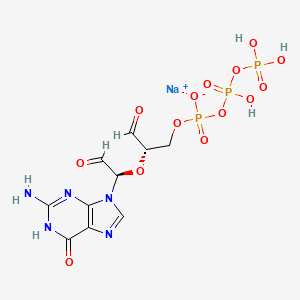
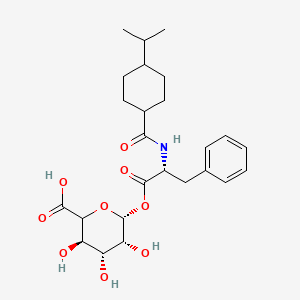

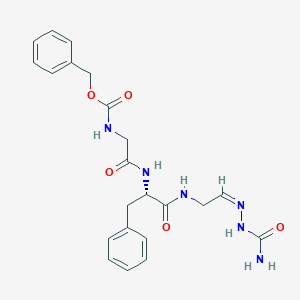

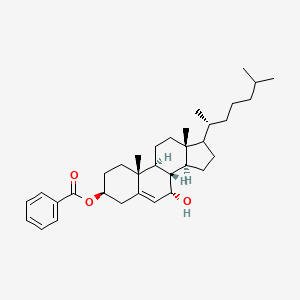
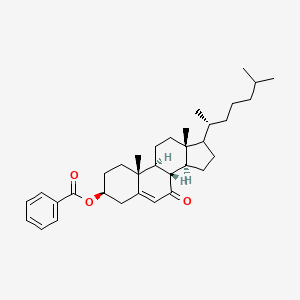
![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)
